molecular formula C21H17BrN4O2S B10948630 2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10948630
M. Wt: 469.4 g/mol
InChI Key: HAKWKEVYCFUDIN-UHFFFAOYSA-N
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Description

2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities. The unique structure of this compound, which includes a bromophenoxy group, a furan ring, and a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the bromophenoxy group. The final step involves the formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. In medicine, this compound has shown promise as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can halt the progression of the cell cycle, leading to cell death. The molecular targets of this compound include CDK2 and cyclin A2, which are essential for the transition from the G1 phase to the S phase of the cell cycle .

Comparison with Similar Compounds

Similar compounds to 2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine include other triazolopyrimidines and pyrazolopyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK inhibitors and have shown potent anticancer activity. The uniqueness of this compound lies in its specific substituents, which enhance its ability to inhibit CDKs and its potential as an anticancer agent .

Properties

Molecular Formula

C21H17BrN4O2S

Molecular Weight

469.4 g/mol

IUPAC Name

4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17BrN4O2S/c1-3-14-12(2)29-21-18(14)20-24-19(25-26(20)11-23-21)17-9-8-13(28-17)10-27-16-7-5-4-6-15(16)22/h4-9,11H,3,10H2,1-2H3

InChI Key

HAKWKEVYCFUDIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=CC=C5Br)C

Origin of Product

United States

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